molecular formula C10H9ClO3 B1395910 3-Oxo-4-(3-chlorophenyl)butanoic acid CAS No. 1987320-52-4

3-Oxo-4-(3-chlorophenyl)butanoic acid

Cat. No. B1395910
M. Wt: 212.63 g/mol
InChI Key: QCXIZVGFIOFIHA-UHFFFAOYSA-N
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Description

“3-Oxo-4-(3-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9ClO3 . It falls under the category of carboxylic acids .


Molecular Structure Analysis

The molecular structure of “3-Oxo-4-(3-chlorophenyl)butanoic acid” consists of a carboxylic acid group (-COOH), a ketone group (=O), and a chlorophenyl group (-C6H4Cl) .

Scientific Research Applications

Synthetic Applications and Biological Activity

  • Chemical Synthesis and Heterocyclic Compound Formation : A study explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, in the synthesis of new heterocyclic compounds with expected biological activity. The reactions led to the formation of derivatives that exhibited antimicrobial and antifungal properties, indicating the potential of such compounds in developing new therapeutic agents (Sayed et al., 2003).

Spectroscopic Analysis and Material Applications

  • Vibrational Spectroscopy and Chemical Analysis : Another study conducted spectroscopic investigations on a derivative, revealing insights into its molecular structure through vibrational spectroscopy. The research highlighted the compound's potential as a nonlinear optical (NLO) material due to its first hyperpolarizability, which is significant for applications in photonics and optoelectronics (Vanasundari et al., 2017).

Photolabile Protecting Groups and Nanotechnology

  • Optical Gating and Synthetic Ion Channels : A study utilized a related compound for optical gating in nanofluidic devices, demonstrating the compound's ability to control the permselective transport of ionic species in response to UV light. This application is vital for developing advanced materials for controlled release systems, sensing, and information processing (Ali et al., 2012).

Crystal Engineering and Drug Design

  • Multicomponent Crystal Formation : Research on baclofen, which shares the core structure with 3-Oxo-4-(3-chlorophenyl)butanoic acid, showed the ability to form multicomponent crystals with various coformers. These studies are crucial for understanding the conformational flexibility and synthon versatility of such compounds, which can inform crystal engineering and drug formulation strategies (Malapile et al., 2021).

properties

IUPAC Name

4-(3-chlorophenyl)-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXIZVGFIOFIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(3-chlorophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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